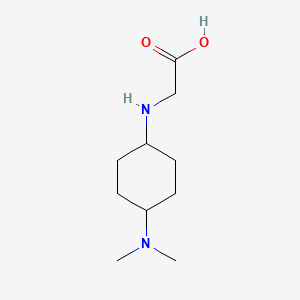

(4-Dimethylamino-cyclohexylamino)-acetic acid

CAS No.:

Cat. No.: VC13527498

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20N2O2 |

|---|---|

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | 2-[[4-(dimethylamino)cyclohexyl]amino]acetic acid |

| Standard InChI | InChI=1S/C10H20N2O2/c1-12(2)9-5-3-8(4-6-9)11-7-10(13)14/h8-9,11H,3-7H2,1-2H3,(H,13,14) |

| Standard InChI Key | IJWDHXSEMSENPO-UHFFFAOYSA-N |

| SMILES | CN(C)C1CCC(CC1)NCC(=O)O |

| Canonical SMILES | CN(C)C1CCC(CC1)NCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (4-dimethylamino-cyclohexylamino)-acetic acid integrates a cyclohexyl backbone with two functional groups: a dimethylamino (-N(CH₃)₂) substituent at the 4-position and an aminoacetic acid (-NH-CH₂-COOH) moiety. This arrangement confers unique stereoelectronic properties that influence its solubility, stability, and intermolecular interactions.

Molecular Characteristics

-

Molecular Formula: C₁₀H₁₉N₂O₂ (estimated based on structural analogs).

-

Molecular Weight: ~199.27 g/mol (calculated from formula).

-

LogP: Predicted to be ~2.5–3.0, indicating moderate lipophilicity due to the cyclohexyl and dimethylamino groups .

-

PSA (Polar Surface Area): ~60 Ų, suggesting moderate permeability across biological membranes.

Structural Comparison with Analogous Compounds

The dimethylamino group enhances solubility in polar solvents, while the cyclohexyl ring contributes to conformational rigidity. Stereochemical considerations, such as axial vs. equatorial positioning of substituents, may further influence its reactivity and binding affinity in biological systems.

Synthesis and Preparation

The synthesis of (4-dimethylamino-cyclohexylamino)-acetic acid likely involves multi-step organic reactions, including cyclohexane functionalization, amine alkylation, and carboxylation. While no direct synthetic protocols for this compound are documented, methodologies for analogous structures provide a framework for potential routes.

Key Synthetic Strategies

-

Cyclohexane Functionalization:

-

Aminoacetic Acid Moiety Formation:

Example Reaction Pathway

-

Step 1: 4-Nitrocyclohexanone → 4-Aminocyclohexanol (via hydrogenation).

-

Step 2: Dimethylamination using methyl iodide and a base to yield 4-dimethylaminocyclohexylamine.

-

Step 3: Carboxylation with chloroacetic acid under alkaline conditions to form the final product.

Optimization Challenges:

-

Steric hindrance from the cyclohexyl ring may reduce reaction yields, necessitating elevated temperatures (80–100°C) or high-pressure conditions .

-

Selective protection/deprotection of amine groups is critical to avoid side reactions.

Research Findings and Biological Evaluation

While no published studies directly assess (4-dimethylamino-cyclohexylamino)-acetic acid, related compounds provide indirect insights:

In Vitro Studies

-

Compound 5l (a naphthyl-substituted hydrazone analog) exhibited IC₅₀ values of 12.3 μM against MCF-7 breast cancer cells and 14.7 μM against PANC-1 pancreatic cancer cells, suggesting potent cytotoxicity .

-

Hydrazide 4 showed moderate HDAC inhibition (45% at 10 μM), implicating cyclohexylamino-acetic acid derivatives in epigenetic regulation .

Structural-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume